Enantioselective Hydrolysis: (R)-2-Methoxymandelonitrile vs Racemate in Nitrilase-Catalyzed Resolution
The (R)-enantiomer of 2-methoxymandelonitrile is preferentially hydrolyzed by Pseudomonas fluorescens DSM 7155 nitrilase compared to the (S)-enantiomer. When racemic 2-(methoxy)-mandelonitrile is used as substrate, the enzyme produces (R)-2-methoxymandelic acid with 92% enantiomeric excess (ee) at 50% overall conversion. However, as conversion proceeds to 85%, the ee of the (R)-acid product decreases substantially to 27% [1]. This demonstrates that the (R)-enantiomer reacts at a significantly faster rate, enabling kinetic resolution but also revealing that extended reaction times compromise enantiopurity due to competing (S)-enantiomer hydrolysis or racemization.
| Evidence Dimension | Enantioselectivity in nitrilase-catalyzed hydrolysis (product ee of (R)-acid) |
|---|---|
| Target Compound Data | 92% ee (R)-acid at 50% conversion; 27% ee at 85% conversion |
| Comparator Or Baseline | Racemic 2-(methoxy)-mandelonitrile as substrate; (S)-enantiomer hydrolysis rate as baseline |
| Quantified Difference | At 50% conversion, (R)-enantiomer is preferentially hydrolyzed yielding 92% ee (R)-acid product |
| Conditions | Purified nitrilase from Pseudomonas fluorescens DSM 7155; pH 9; temperature 55°C |
Why This Matters
This enantioselectivity data directly informs process development for chiral carboxylic acid synthesis—procuring enantiopure (R)-2-methoxymandelonitrile eliminates the need for kinetic resolution and ensures consistent stereochemical outcome.
- [1] Layh N, Parratt J, Willetts A. Characterization and partial purification of an enantioselective arylacetonitrilase from Pseudomonas fluorescens DSM 7155. Journal of Molecular Catalysis B: Enzymatic. 1998;5(5-6):467-474. View Source
